molecular formula C10H4BrF9O B13702501 2-(4-Bromo-3-(trifluoromethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

2-(4-Bromo-3-(trifluoromethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B13702501
M. Wt: 391.03 g/mol
InChI Key: PEHNXKKMATWMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3-(trifluoromethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a phenyl ring, along with a hexafluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-(trifluoromethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves multiple steps, starting from commercially available precursors. One common approach is the bromination of 3-(trifluoromethyl)aniline to obtain 4-bromo-3-(trifluoromethyl)aniline. This intermediate is then subjected to further reactions to introduce the hexafluoropropanol group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-(trifluoromethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-Bromo-3-(trifluoromethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s fluorinated groups can enhance the bioavailability and metabolic stability of pharmaceuticals.

    Medicine: It may be investigated for its potential therapeutic properties or as a precursor in drug development.

    Industry: The compound can be utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 2-(4-Bromo-3-(trifluoromethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exerts its effects depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups like bromine and trifluoromethyl can influence the reactivity and selectivity of the compound. These groups can stabilize intermediates and transition states, facilitating various transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.

    2-Bromo-5-aminobenzotrifluoride: Another fluorinated aromatic compound with similar functional groups.

Uniqueness

2-(4-Bromo-3-(trifluoromethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the combination of bromine, trifluoromethyl, and hexafluoropropanol groups. This combination imparts distinct chemical properties, such as high electronegativity and stability, making it valuable in various applications.

Properties

Molecular Formula

C10H4BrF9O

Molecular Weight

391.03 g/mol

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C10H4BrF9O/c11-6-2-1-4(3-5(6)8(12,13)14)7(21,9(15,16)17)10(18,19)20/h1-3,21H

InChI Key

PEHNXKKMATWMCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.